2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound known for its unique structure and diverse applications. This compound is a type of terpene glycoside, which is a class of natural products that combine a sugar molecule with a terpene structure .
Preparation Methods
The synthesis of 2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the extraction of natural precursors from plant sources such as Thalictrum scabrifolium . The process includes:
Extraction: Using solvents like ethanol to extract the crude compounds from plant material.
Partitioning: Separating the extract into different layers using solvents like ethyl acetate and water.
Chromatography: Purifying the compound through column chromatography and preparative HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a model compound in studying glycoside reactions and terpene synthesis.
Biology: Investigated for its role in plant metabolism and its effects on insect physiology.
Medicine: Explored for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of natural product-based pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit viral replication by interfering with viral enzymes and can exhibit antibacterial activity by disrupting bacterial cell walls . The pathways involved include inhibition of key enzymes and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other terpene glycosides such as:
- (2E)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl beta-D-glucopyranoside .
- Flavanones : A class of flavonoids with similar glycoside structures .
What sets 2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol apart is its unique combination of a terpene and a glycoside, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[4-hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWYQHXQROUWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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